molecular formula C21H28F2N6 B12240999 3-({4-[2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl}methyl)-2-methyl-4,5,6,7-tetrahydro-2H-indazole

3-({4-[2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl}methyl)-2-methyl-4,5,6,7-tetrahydro-2H-indazole

Cat. No.: B12240999
M. Wt: 402.5 g/mol
InChI Key: NTQAVYVUMQTHGH-UHFFFAOYSA-N
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Description

3-({4-[2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl}methyl)-2-methyl-4,5,6,7-tetrahydro-2H-indazole is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction employs palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-({4-[2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl}methyl)-2-methyl-4,5,6,7-tetrahydro-2H-indazole can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can introduce various functional groups, leading to a diverse array of products.

Scientific Research Applications

3-({4-[2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl}methyl)-2-methyl-4,5,6,7-tetrahydro-2H-indazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-({4-[2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl}methyl)-2-methyl-4,5,6,7-tetrahydro-2H-indazole involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-({4-[2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl}methyl)-2-methyl-4,5,6,7-tetrahydro-2H-indazole lies in its combination of three distinct heterocyclic rings, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H28F2N6

Molecular Weight

402.5 g/mol

IUPAC Name

3-[[4-[2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methyl]-2-methyl-4,5,6,7-tetrahydroindazole

InChI

InChI=1S/C21H28F2N6/c1-27-18(15-4-2-3-5-16(15)26-27)13-28-8-10-29(11-9-28)19-12-17(20(22)23)24-21(25-19)14-6-7-14/h12,14,20H,2-11,13H2,1H3

InChI Key

NTQAVYVUMQTHGH-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C2CCCCC2=N1)CN3CCN(CC3)C4=NC(=NC(=C4)C(F)F)C5CC5

Origin of Product

United States

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